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Compound of Interest

4-(3-Fluorophenoxy)piperidine
Compound Name:
hydrochloride

Cat. No. B1389153

Introduction

4-(3-Fluorophenoxy)piperidine hydrochloride is a versatile heterocyclic compound of
significant interest in pharmaceutical research and drug development.[1] As a key building
block, its structural integrity and purity are paramount. This technical guide provides an in-
depth analysis of the spectroscopic data for 4-(3-Fluorophenoxy)piperidine hydrochloride,
offering researchers and drug development professionals a comprehensive reference for its
characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS). The insights herein are grounded in established spectroscopic principles
and data from analogous structures, ensuring a robust framework for analysis.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media,
which is often advantageous for pharmaceutical applications. The presence of the
fluorophenoxy moiety and the piperidine ring introduces distinct spectroscopic signatures that
are elucidated in this guide.

Molecular Structure and Spectroscopic Overview

The structure of 4-(3-Fluorophenoxy)piperidine hydrochloride incorporates a saturated
piperidine ring, which exists in a chair conformation, and a substituted aromatic ring. The
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protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the
electronic environment of the neighboring protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. For 4-(3-Fluorophenoxy)piperidine hydrochloride, *H, 13C, and °F NMR are
particularly informative.

'H NMR Spectroscopy

The *H NMR spectrum provides detailed information about the proton environment in the
molecule. Due to the hydrochloride salt formation, the proton on the nitrogen and the adjacent
protons on the piperidine ring are expected to be deshielded, appearing at a lower field (higher

ppm).
Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(3-Fluorophenoxy)piperidine
hydrochloride in a suitable deuterated solvent (e.g., D20, DMSO-ds, or CDsOD). The
choice of solvent can influence the chemical shifts, particularly of exchangeable protons like
N-H.

e Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution.

o Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to
optimize include the number of scans, relaxation delay, and spectral width.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard like tetramethylsilane (TMS).

Expected *H NMR Data
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] Expected Chemical o Coupling Constants
Proton Assignment _ Multiplicity
Shift (8, ppm) (J, H2)
Aromatic (C-H) 6.8-7.4 Multiplet (m)
Piperidine (CH-O) ~4.6 Multiplet (m)
Piperidine (N-H2) 9.0 - 10.0 (broad) Singlet (s)
Piperidine (CH2-N, ]
) ~3.4 Multiplet (m)
equatorial)
Piperidine (CHz-N, ]
] ~3.1 Multiplet (m)
axial)
Piperidine (CH2-C, )
) ~2.2 Multiplet (m)
equatorial)
Piperidine (CH2-C, ]
~2.0 Multiplet (m)

axial)

Note: These are estimated values based on typical chemical shifts for similar structures. Actual
values may vary depending on the solvent and experimental conditions.

Causality in tH NMR Signal Assignment:

e The aromatic protons will exhibit complex splitting patterns due to both proton-proton and
proton-fluorine couplings.

e The proton at the C4 position of the piperidine ring (CH-O) is expected to be the most
downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom.

e The protons on the carbons adjacent to the protonated nitrogen (C2 and C6) will be
significantly deshielded and will likely show complex splitting due to geminal and vicinal
coupling, as well as the influence of the chair conformation.

e The broad signal for the N-Hz protons is due to proton exchange and quadrupolar relaxation
of the nitrogen atom.
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3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and
provides information about their electronic environment.

Experimental Protocol: 13C NMR Spectroscopy

o Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable
deuterated solvent.

 Instrument Setup: Use a high-field NMR spectrometer with a broadband probe.

o Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum to obtain singlets for each
carbon. A sufficient number of scans is required due to the low natural abundance of 13C.

o Data Processing: Process the data similarly to the *H NMR spectrum.

Expected 13C NMR Data

Carbon Assignment Expected Chemical Shift (5, ppm)
Aromatic (C-F) 162 - 165 (d, YJCF = 245 Hz)
Aromatic (C-O) 158 - 160

Aromatic (C-H) 105 - 132

Piperidine (C-0O) ~72

Piperidine (C-N) ~42

Piperidine (C-C) ~30

Note: The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling.
Causality in 3C NMR Signal Assignment:

o The carbon directly bonded to the highly electronegative fluorine atom (C-F) will be the most
downfield in the aromatic region and will exhibit a large one-bond coupling constant (1JCF).
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e The carbon attached to the oxygen (C-O) in the aromatic ring will also be significantly

downfield.

» The piperidine carbons will appear in the aliphatic region, with the carbon attached to the

oxygen (C4) being the most downfield, followed by the carbons adjacent to the nitrogen (C2

and C6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated

Total Reflectance (ATR) accessory or by preparing a KBr pellet.

¢ Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm~1).

o Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm™1).

Expected IR Absorption Bands

Wavenumber (cm~?)

Vibrational Mode

Functional Group

3000 - 3100

C-H stretch

Aromatic

2850 - 2950

C-H stretch

Aliphatic (Piperidine)

2400 - 2700 (broad)

N+*-H stretch

Ammonium salt

~1600, ~1480 C=C stretch Aromatic ring

1200 - 1250 C-O stretch Aryl ether

1100 - 1150 C-F stretch Aryl fluoride
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Causality in IR Spectral Interpretation:

e The broad absorption in the 2400-2700 cm~1 region is a characteristic feature of the N+-H
stretching vibration in an ammonium hydrochloride salt.

e The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence
of both the phenyl and piperidine moieties.

e The strong C-O stretching band for the aryl ether and the C-F stretching band are key
diagnostic peaks for the fluorophenoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural confirmation. For the hydrochloride
salt, Electrospray lonization (ESI) is a suitable technique, which will typically show the
protonated molecule of the free base.

Experimental Protocol: Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol or acetonitrile/water).

e Instrument Setup: Use a mass spectrometer equipped with an ESI source. The analysis is
typically performed in positive ion mode.

o Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum
over an appropriate m/z range.

o Data Analysis: Identify the molecular ion peak (or [M+H]*) and analyze the fragmentation
pattern.

Expected Mass Spectrometry Data
e Molecular Formula (Free Base): C11H14FNO

e Molecular Weight (Free Base): 195.23 g/mol
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e Molecular Formula (HCI Salt): C11H1sCIFNO

e Molecular Weight (HCI Salt): 231.69 g/mol [2]

o Expected [M+H]* (for free base): m/z 196.11322[3]
Predicted Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]*) is expected to involve cleavages of the
piperidine ring and the ether linkage.

Loss of CsHoN
m/z 112

[M+H]*

m/z 196 Ring fragmentation

\ Loss of CeHsFO

m/z 84
(Piperidinyl cation)

Click to download full resolution via product page
Caption: Predicted major fragmentation pathways for [M+H]* of 4-(3-Fluorophenoxy)piperidine.
Causality in Mass Spectrum Fragmentation:

o The [M+H]* peak at m/z 196 corresponds to the protonated free base of the molecule. The
chlorine from the HCI salt is not observed in this ion.

o A common fragmentation pathway for piperidine derivatives is the loss of neutral molecules
or radical fragments from the ring.

» Cleavage of the ether bond can lead to the formation of a fluorophenol fragment (m/z 112) or
a piperidinyl cation fragment (m/z 84).

Conclusion
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The comprehensive spectroscopic analysis of 4-(3-Fluorophenoxy)piperidine hydrochloride
using NMR, IR, and MS provides a robust methodology for its structural confirmation and purity
assessment. The characteristic signals in each spectrum, arising from the distinct chemical
environments of the aromatic and piperidine moieties, as well as the presence of the fluorine
atom and the hydrochloride salt, serve as reliable fingerprints for the compound's identification.
This guide provides researchers with the foundational knowledge and expected data to
confidently characterize this important pharmaceutical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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